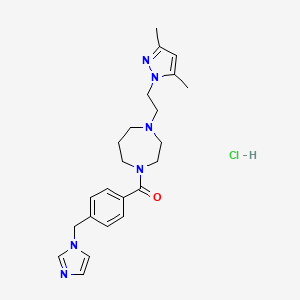
2-Chloro-4-(2,2-difluoroethoxy)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-(2,2-difluoroethoxy)pyridine is a chemical compound with the molecular formula C7H5ClF3NO . It is used as an intermediate for Lansoprazole , a gastric proton pump inhibitor.
Synthesis Analysis
The synthesis of this compound and similar compounds has been reported in several studies . For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase fluorination of 2,3,5-DCTC produces 2,3,5-DCTF .
Wissenschaftliche Forschungsanwendungen
Synthesis of Herbicides and Pesticides 2-Chloro-4-(2,2-difluoroethoxy)pyridine derivatives have been utilized as key intermediates in the synthesis of efficient herbicides like trifloxysulfuron. The reaction involves several steps, including Hofmann degradation, oxidative chlorination, and diazotization-alcoholysis, leading to a significant overall yield (Zuo Hang-dong, 2010). Similarly, pyridine derivatives like 3-[(E)-2-Chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethyl-N-(3-pyridyl)cyclopropanecarboxamide show potential in insecticidal applications, underlining the role of pyridine rings as active components in pesticide discovery (Dongqing Liu et al., 2006).
Material Science and Chemistry In material science, the study of compounds like 4-(2-Tetrathiafulvalenyl-ethenyl)pyridine radical cation salts has revealed unique photoluminescent and magnetic properties, indicating potential applications in the fields of molecular electronics and materials science. These compounds showcase structural diversity and interactive properties, like luminescence and paramagnetism, due to their complex formulations and interactions between organic and inorganic components (F. Pointillart et al., 2009).
Synthesis of Pyridine Derivatives Furthermore, the synthesis of various pyridine derivatives, such as 2-(2,4-Difluorophenyl)pyridine, demonstrates the versatility of pyridine compounds in organic synthesis. The Suzuki cross-coupling reaction, a critical step in this synthesis, highlights the potential of these compounds as building blocks for more complex organic molecules (Ding Yuqiang, 2011).
Eigenschaften
IUPAC Name |
2-chloro-4-(2,2-difluoroethoxy)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF2NO/c8-6-3-5(1-2-11-6)12-4-7(9)10/h1-3,7H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFLXRGAIMADCGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1OCC(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-(thiophen-3-yl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2602830.png)
![4-(Benzylsulfanyl)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B2602832.png)


![2-[3-(Trifluoromethyl)phenoxy]-3-[3-(trifluoromethyl)phenyl]quinoline](/img/structure/B2602836.png)



![N-methyl-2-{[(methylcarbamoyl)methyl]amino}benzamide](/img/structure/B2602845.png)



